![molecular formula C15H15N3O3S2 B2407827 Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-81-1](/img/structure/B2407827.png)
Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
The compound contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together. It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound has various substituents including methyl groups and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the carboxylate group would make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
- A Pd(II) complex derived from this compound exhibited excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cells . The complex demonstrated an antiangiogenic effect and promoted apoptosis, making it a potential candidate for anticancer drug development.
- Novel derivatives containing the pyrimidine moiety showed better anti-fibrotic activity than existing drugs like Pirfenidone . Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising results.
- The compound’s interaction with DNA was confirmed through molecular docking studies, suggesting its inhibition ability .
- Strong π–π stacking interactions between the metal complex and DNA base pairs were observed .
- The complex exhibited apoptotic characteristics, including DNA condensation and protein cleavage activity .
Anticancer Properties
Anti-Fibrotic Activity
Biological Mechanisms
Drug Development Potential
properties
IUPAC Name |
methyl 7-methyl-2-methylsulfanyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-7-9(14(20)21-2)10(8-5-4-6-23-8)11-12(16-7)17-15(22-3)18-13(11)19/h4-6,10H,1-3H3,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHCLVBRUGUHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CS3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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